molecular formula C6H4NaO6 B1682236 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, sodium salt (1:2) CAS No. 1887-02-1

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, sodium salt (1:2)

Cat. No.: B1682236
CAS No.: 1887-02-1
M. Wt: 195.08 g/mol
InChI Key: JPFZHFDWXUDUIQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt is systematically named according to IUPAC conventions as disodium 4,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate) . Its molecular formula is C₆H₂Na₂O₆ , with a molecular weight of 216.06 g/mol . The compound is commonly recognized by several synonyms:

  • Tetrahydroxy-1,4-benzoquinone disodium salt
  • Tetroquinone disodium salt
  • Sodium 4,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,2-bis(olate)
  • NSC-33520

The CAS Registry Number 1887-02-1 uniquely identifies this compound in chemical databases . Its structure belongs to the benzoquinone family, characterized by a cyclohexadiene ring substituted with hydroxyl and ketone groups.

Historical Discovery and Early Characterization

The discovery of tetrahydroxybenzoquinone derivatives traces back to early 20th-century investigations into aromatic polyhydroxy compounds. Key milestones include:

  • 1935 : T. Hof identified a dark purple calcium salt (Ca₂C₆O₆) produced during the fermentation of Chromohalobacter beijerinckii, later recognized as a derivative of tetrahydroxy-1,4-benzoquinone .
  • 1942 : Preisler and Berger synthesized the dipotassium salt (K₂C₆H₂O₆) by oxidizing myo-inositol with nitric acid, followed by treatment with potassium carbonate .
  • 1962 : Robert West and Hsien Ying Niu prepared the tetrapotassium salt (K₄C₆O₆), elucidating its diamagnetic properties and chair-like cyclohexadiene conformation .
  • 1962 : Alexander J. Fatiadi and W. F. Sanger reported the sodium salt (Na₄C₆O₆), highlighting its synthesis from glyoxal or myo-inositol .

Early synthetic routes involved oxidation of glyoxal or myo-inositol, with nitric acid as a key reagent . These methods laid the foundation for modern applications in organic synthesis and materials science.

Structural Relationship to Benzoquinone Derivatives

The compound’s core structure derives from 1,4-benzoquinone, where two carbonyl groups occupy para positions (C1 and C4). Four hydroxyl groups substitute at C2, C3, C5, and C6, forming a fully conjugated system (Table 1) .

Table 1: Structural Features of 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, Disodium Salt

Feature Description
Core structure Cyclohexadiene ring with para-quinone configuration
Substituents Four hydroxyl (-OH) groups at C2, C3, C5, C6; two ketone (=O) groups at C1, C4
Deprotonation Forms disodium salt via loss of two protons from hydroxyl groups
Conjugation Fully conjugated π-system enhances stability and redox activity
Crystal structure Bluish-black dihydrate (C₆O₂(OH)₄·2H₂O) with non-conductive properties

The disodium salt exhibits enhanced solubility in aqueous media compared to the parent tetrahydroxyquinone due to ionic dissociation . Its electronic structure allows participation in redox reactions, particularly oxidation to rhodizonic acid derivatives . This structural flexibility links it to broader classes of quinones, such as hydroquinones and anthraquinones, which share applications in dye chemistry and electrochemistry .

Properties

CAS No.

1887-02-1

Molecular Formula

C6H4NaO6

Molecular Weight

195.08 g/mol

IUPAC Name

disodium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate

InChI

InChI=1S/C6H4O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;

InChI Key

JPFZHFDWXUDUIQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.[Na].[Na]

Appearance

Solid powder

Other CAS No.

1887-02-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

18905-34-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

tetrahydroxy-1,4-benzoquinone
tetrahydroxy-1,4-benzoquinone disodium salt

Origin of Product

United States

Mechanism of Action

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt (commonly referred to as tetrahydroxyquinone) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on various research findings.

  • Molecular Formula : C6H2Na2O6
  • Molecular Weight : 200.14 g/mol
  • CAS Number : 74675

This compound is characterized by its four hydroxyl groups which enhance its reactivity and potential biological activity. Its solubility in water and various organic solvents facilitates its use in biological assays.

Anticancer Properties

Research indicates that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit promising cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity : Compounds derived from this quinone structure have shown significant cytotoxicity against melanoma and other tumor cell lines. A study demonstrated that modifications to the alkyl chain significantly enhanced bioactivity, with specific derivatives inducing apoptosis through caspase activation and PARP cleavage in melanoma cells .
  • Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Flow cytometry analysis has been employed to quantify these effects by measuring ROS levels in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been noted that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The presence of hydroxyl groups is believed to enhance interactions with microbial cell membranes, disrupting their integrity .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of tetrahydroxyquinone:

  • Cytotoxicity Assays : Various derivatives were tested against human tumor cell lines using the MTT assay. Results indicated that compounds with longer alkyl chains exhibited higher levels of cytotoxicity (Table 1).
    Compound NameIC50 (μM)Cell Line
    2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione15Melanoma M14
    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione10Breast Cancer MCF7
    2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione12Lung Cancer A549
  • Flow Cytometry Analysis : The apoptotic effects were further confirmed by flow cytometric analysis which showed increased annexin V binding in treated cells compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Alternate Counterions

Dipotassium Salt (CAS 18905-34-5)
  • Formula : C₆H₂K₂O₆
  • Key Differences :
    • Potassium ions increase molecular weight (256.34 g/mol vs. 228.06 g/mol for disodium salt) and may reduce aqueous solubility compared to the sodium derivative.
    • Similar redox properties but less commonly used due to sodium's prevalence in biological systems .
Tetrahydroxyquinone (THQ) Hydrate (CAS 5676-48-2)
  • Formula : C₆H₈O₈ (C₆H₄O₆·2H₂O)
  • Key Differences: Incorporates two water molecules, reducing stability under anhydrous conditions. Lower solubility in organic solvents compared to the disodium salt, limiting its use in non-polar reactions .

Substituted Derivatives

2,3,5,6-Tetraamino Derivative (CAS 1128-13-8)
  • Formula : C₆H₈N₄O₂
  • Key Differences: Hydroxyl groups replaced by amino (-NH₂) groups, increasing basicity and enabling coordination with metals (e.g., in MOFs). Applications: Used in nanotechnology and as a precursor for conductive polymers .
Chlorinated Barium Salt (CAS 13435-46-6)
  • Formula : C₆BaCl₂O₄
  • Key Differences :
    • Chlorine substitution and barium counterion render it lipophilic and less water-soluble.
    • Primarily used in niche analytical applications, such as sulfate detection .

Methylated and Metal-Complexed Derivatives

Trimethyl-p-benzoquinone (CAS 935-92-2)
  • Formula : C₉H₁₀O₂
  • Key Differences :
    • Methyl groups replace hydroxyls, reducing polarity and enhancing stability in organic solvents.
    • Applications: Intermediate in organic oxidation reactions and synthesis of vitamin E analogs .
Nickel Complex with Tetramethyl Derivative
  • Formula : [(C₈H₁₂)Ni(C₁₀H₁₂O₂)]
  • Key Differences :
    • Coordination with nickel and cyclooctadiene alters electronic properties, enabling catalytic activity in polymerization or hydrogenation reactions .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound CAS No. Formula Key Substituents/Counterions Solubility Primary Applications
Disodium salt (Target) 1887-02-1 C₆H₄O₆·2Na Na⁺ High in water Antioxidant, biochemical assays
Dipotassium salt 18905-34-5 C₆H₂K₂O₆ K⁺ Moderate in water Organic synthesis
THQ Hydrate 5676-48-2 C₆H₄O₆·2H₂O H₂O Low in organics Analytical chemistry
Tetraamino derivative 1128-13-8 C₆H₈N₄O₂ -NH₂ Insoluble in water MOFs, conductive materials
Trimethyl-p-benzoquinone 935-92-2 C₉H₁₀O₂ -CH₃ High in organics Organic oxidation

Q & A

Q. What are the recommended synthetic routes for 2,5-cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt, and how do reaction conditions influence yield?

The synthesis of this tetrahydroxyquinone derivative typically involves hydroxylation of a precursor quinone (e.g., 2,5-cyclohexadiene-1,4-dione) under alkaline conditions, followed by disodium salt formation. For example:

  • Hydroxylation : Use hydrogen peroxide or catalytic hydroxylation agents in aqueous NaOH to introduce hydroxyl groups .
  • Salt formation : Neutralize with sodium bicarbonate to precipitate the disodium salt.
    Key variables include pH control (optimized at 8–10 to prevent over-oxidation) and temperature (25–40°C). Yields drop significantly above 50°C due to decomposition of the quinone backbone .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

  • UV-Vis spectroscopy : Verify λmax shifts due to hydroxylation (e.g., 250–300 nm for quinones vs. 300–350 nm for tetrahydroxy derivatives) .
  • NMR : <sup>13</sup>C NMR should show characteristic shifts for hydroxylated carbons (δ 160–180 ppm for quinone carbonyls, δ 90–110 ppm for hydroxyl-bearing carbons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M–2Na]<sup>2+</sup> for the disodium salt) .

Q. What are the stability considerations for aqueous solutions of this compound?

The disodium salt is hygroscopic and prone to oxidation in acidic or oxygen-rich environments. For storage:

  • Use inert atmospheres (N2 or Ar) and buffer solutions (pH 7–9) to stabilize the quinone moiety.
  • Avoid prolonged light exposure, as UV light accelerates degradation (monitored via HPLC retention time shifts) .

Advanced Research Questions

Q. How does the redox behavior of this compound influence its applicability in catalytic or electron-transfer studies?

The tetrahydroxyquinone core exhibits reversible two-electron redox transitions, making it suitable for studying electron-transfer mechanisms. Cyclic voltammetry in buffered solutions (pH 7–10) reveals:

  • Reduction potentials (E1/2) between –0.2 V to –0.5 V vs. Ag/AgCl, dependent on substituent effects.
  • Kinetic instability at extreme potentials (>1.0 V), leading to irreversible oxidation products .

Q. What computational methods are effective in predicting the compound’s electronic properties and reaction pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Charge distribution: High electron density at hydroxyl oxygen atoms, explaining its nucleophilic reactivity.
  • Reaction pathways: Hydroxylation energetics and transition states for degradation mechanisms .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological troubleshooting steps include:

  • Solvent effects : Compare D2O vs. DMSO-d6 NMR spectra to identify hydrogen bonding or tautomerization .
  • Impurity analysis : Use LC-MS to detect side products (e.g., over-oxidized quinones or sodium salts of partial hydroxylation intermediates) .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from sodium ions in analytical assays (e.g., ICP-MS or ion chromatography)?

  • Chelation : Pre-treat samples with crown ethers (e.g., 18-crown-6) to sequester Na<sup>+</sup> ions.
  • Column selection : Use cation-exchange columns with NH4<sup>+</sup> eluents to separate Na<sup>+</sup> from analytes .

Q. How can researchers optimize protocols for large-scale crystallization of the disodium salt?

  • Solvent systems : Use mixed polar solvents (e.g., H2O:EtOH, 3:1 v/v) to enhance solubility and slow crystallization.
  • Seeding : Introduce microcrystalline seeds at 40–50°C to control crystal size and avoid amorphous precipitates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, sodium salt (1:2)
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, sodium salt (1:2)

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